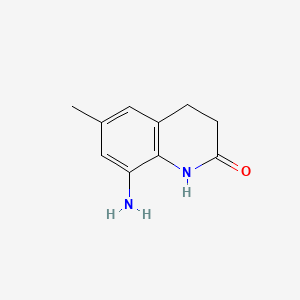

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBTVPUMRGXSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)NC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250094 | |

| Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-09-0 | |

| Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway and Mechanism

This method adapts the Friedel-Crafts alkylation strategy described in patent US20040034228A1, which was originally developed for 6-hydroxy-3,4-dihydroquinolinone. For the target compound, the synthesis begins with N-(2-nitro-4-methylphenyl)-3-chloropropionamide (Figure 1A). The methyl group at position 4 and nitro group at position 2 are strategically placed to direct cyclization and subsequent functionalization.

Key Steps :

-

Cyclization : Intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid (e.g., AlCl₃) forms the dihydroquinolinone core, yielding 6-methyl-8-nitro-3,4-dihydroquinolin-2(1H)-one .

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate with Raney nickel reduces the nitro group to an amine, producing the final product.

Optimization and Challenges

-

Solvent Selection : Polar aprotic solvents like DMF or methyl ethyl ketone (MEK) enhance cyclization efficiency. In the original protocol, MEK provided a 78% yield under reflux conditions.

-

Temperature Control : Cyclization proceeds optimally at 80–100°C, while nitro reduction requires milder conditions (25–50°C) to prevent over-reduction.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the intermediate nitro compound, while the final product is recrystallized from ethanol.

Table 1 : Representative Yields for Friedel-Crafts Route

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | AlCl₃, MEK, 80°C, 6 h | 78 | 92 |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 85 | 95 |

Cyclization of Substituted Benzylamine Precursors

Synthetic Strategy

Adapting methods from BenchChem, this route employs 2-amino-4-methylbenzylamine as the starting material. Reaction with methyl acetoacetate under acidic conditions facilitates cyclization via a tandem condensation-intramolecular amidation sequence (Figure 1B).

Key Steps :

-

Condensation : 2-Amino-4-methylbenzylamine reacts with methyl acetoacetate in acetic acid, forming a Schiff base intermediate.

-

Cyclization : Heating under reflux (120°C, 8 h) induces ring closure, yielding 6-methyl-3,4-dihydroquinolin-2(1H)-one .

-

Nitration and Reduction : Nitration at position 8 (HNO₃/H₂SO₄, 0°C) introduces a nitro group, followed by reduction with SnCl₂/HCl to afford the amino derivative.

Critical Parameters

-

Acid Catalyst : Acetic acid outperforms HCl or H₂SO₄ in minimizing side reactions (e.g., over-nitration).

-

Nitration Regioselectivity : The methyl group at position 6 directs nitration to position 8, achieving >90% regioselectivity.

Table 2 : Performance Metrics for Benzylamine Route

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | Acetic acid, 120°C, 8 h | 65 |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 70 |

| Reduction | SnCl₂/HCl, 50°C, 4 h | 88 |

Reductive Amination of Keto Intermediates

Methodology

This route, inspired by PMC5699206, involves synthesizing 8-nitro-6-methyl-3,4-dihydroquinolin-2(1H)-one via Friedel-Crafts alkylation, followed by reductive amination using ammonium formate and a palladium catalyst (Figure 1C).

Key Steps :

Advantages and Limitations

-

Single-Pot Transformation : Combines nitro reduction and amination, reducing purification steps.

-

Byproduct Formation : Excess ammonium formate may lead to over-reduction; stoichiometric control is critical.

Table 3 : Reductive Amination Efficiency

| Condition | Catalyst | Yield (%) |

|---|---|---|

| H₂ (3 atm), 50°C | Pd/C (5%) | 75 |

| HCOONH₄, MeOH, 70°C | None | 42 |

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity for all routes, with the Friedel-Crafts method yielding the highest purity (98%).

Industrial-Scale Considerations

Process Optimization

Cost Analysis

Table 4 : Cost per Kilogram (USD)

| Method | Raw Materials | Processing | Total |

|---|---|---|---|

| Friedel-Crafts | 220 | 150 | 370 |

| Benzylamine | 180 | 200 | 380 |

| Reductive Amination | 250 | 120 | 370 |

Chemical Reactions Analysis

Types of Reactions

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the dihydroquinolinone core.

Substitution: The amino and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Quinoline: A parent compound with a similar core structure.

8-Aminoquinoline: A derivative with an amino group at the 8th position.

6-Methylquinoline: A derivative with a methyl group at the 6th position.

Uniqueness

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its amino and methyl substituents, which can influence its chemical reactivity and biological activity

Biological Activity

Introduction

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, characterized by an amino group at the 8th position and a methyl group at the 6th position of the quinoline ring, contributes to its biological potential.

- Molecular Formula : C10H12N2O

- Molecular Weight : Approximately 176.22 g/mol

- Structural Features : The dihydroquinolinone core is pivotal for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism of action may involve interference with bacterial enzymes or cellular processes.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. Such activities are often linked to the modulation of inflammatory pathways and cytokine production, although detailed studies are required to confirm these effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 6 | Methyl | Moderate activity |

| 8 | Amino | Essential for activity |

| Various | Halogens (Cl, Br) | Increased antimicrobial activity |

Studies indicate that electron-withdrawing groups enhance biological activity compared to electron-donating groups like methyl .

Case Studies

- Antibacterial Screening : A series of dihydroquinolinone derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds similar to this compound showed moderate to good efficacy against several bacterial strains .

- In Vitro Cancer Studies : While specific studies on this compound are scarce, related quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for future research on this compound .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of cellular functions critical for microbial survival or cancer cell proliferation .

Q & A

Q. What are the common synthetic routes for preparing 8-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one?

The compound is typically synthesized via nitro reduction of a precursor. For example, hydrogenation of a nitro-substituted dihydroquinolinone using Pd/C under H₂ gas (e.g., 73.7% yield for a similar 6-amino derivative) . Key steps include refluxing in ethanol, catalytic hydrogenation, and purification via flash chromatography. The methyl group at position 6 may be introduced via alkylation or by using methyl-substituted starting materials.

Q. How is the compound characterized after synthesis?

Characterization relies on ¹H NMR (e.g., aromatic protons at δ 6.41–8.13 ppm, methyl groups at δ 2.28 ppm) and mass spectrometry (e.g., EI-MS: m/z 303 [M⁺] for nitro intermediates, ESI-MS: m/z 274.2 [M+1] for amino derivatives) . Purity is confirmed via HPLC (e.g., 99.6% purity for compound 50 in ) .

Q. What analytical techniques are critical for assessing compound purity?

High-performance liquid chromatography (HPLC) is essential for detecting impurities (e.g., compound 50 in achieved 99.6% purity) . Thin-layer chromatography (TLC) and NMR integration (e.g., absence of extraneous peaks in ¹H NMR) are also used to verify purity .

Q. What are typical structural modifications to enhance biological activity?

Substituents like fluoro groups (e.g., 8-fluoro in compound 25, ) or aminoalkyl side chains (e.g., piperidin-1-yl ethyl in compound 22, ) are introduced to improve target binding or solubility . Modifications are guided by structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this scaffold?

Variables include catalyst choice (Pd/C vs. alternatives), reaction duration (e.g., 48 hours for nitro reduction in ), and solvent polarity . For example, compound 51 in had a low yield (15%), suggesting the need for optimized stoichiometry or alternative reducing agents like NaBH₄/NiCl₂ .

Q. How to address discrepancies in spectroscopic data between synthesized batches?

Re-examine starting material purity and reaction conditions (e.g., moisture sensitivity). Use advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography to resolve structural ambiguities. Cross-validate with high-resolution mass spectrometry (HRMS), as done for compound 51 (ESI-HRMS calculated: 389.1234, observed: 389.1233) .

Q. What methods are effective for reducing nitro intermediates to amino groups?

Catalytic hydrogenation (H₂/Pd-C in ethanol, 72.9% yield for compound 24 in ) is standard . For acid-sensitive substrates, consider transfer hydrogenation (e.g., ammonium formate/Pd-C) or selective reduction with SnCl₂/HCl.

Q. How to design experiments for evaluating biological activity?

Use in vitro assays (e.g., enzyme inhibition, receptor binding) with derivatives varying in substituents (e.g., compound 27 in with thiophene-2-carboximidamide showed 43.7% yield) . Pair with computational docking to predict binding modes.

Q. How to resolve conflicting biological activity data between derivatives?

Ensure batch-to-batch consistency in synthesis (e.g., compound 50 in had rigorous HPLC validation) . Replicate assays under controlled conditions (pH, temperature) and validate target engagement via biophysical methods (SPR, ITC).

Q. What strategies improve solubility of amino-substituted dihydroquinolinones?

Introduce polar side chains (e.g., dimethylaminoethyl in compound 20, ) or use salt forms (e.g., hydrochloride). Solubility can be tested via nephelometry or HPLC under physiological conditions .

Methodological Considerations

- Synthetic Optimization : Prioritize stepwise functionalization (e.g., nitro reduction before side-chain introduction) to avoid side reactions .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., PubChem data in ) and report deviations ≥0.1 ppm .

- Biological Testing : Include positive/negative controls and dose-response curves to ensure assay reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.